

Crystal Structure of Gunagratinib Bound to FGFR2: A Technical Guide

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Compound of Interest

Compound Name: Gunagratinib

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Abstract

Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-FGFR inhibitor that has shown significant promise in clinical trials for the treatment of solid tumors harboring FGFR pathway alterations, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1] [2] This technical guide provides a comprehensive overview of the structural basis for **Gunagratinib**'s inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2). While the specific co-crystal structure of **Gunagratinib** bound to FGFR2 is not publicly available, this document synthesizes available data to propose a binding model and details the methodologies required for such a structural determination.

Introduction to FGFR2 as a Therapeutic Target

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and angiogenesis.[3][4] [5] The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[6] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, is a known driver in a variety of cancers.[7][3] This makes FGFRs, and specifically FGFR2, compelling targets for cancer therapy.

The FGFR2 protein is composed of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain.[3][8] Ligand (Fibroblast

Growth Factor - FGF) binding induces receptor dimerization and subsequent autophosphorylation of the kinase domain, activating downstream signaling cascades.[3][8][9][10]

Gunagratinib: A Covalent Pan-FGFR Inhibitor

Gunagratinib is a second-generation pan-FGFR inhibitor that demonstrates irreversible binding to its targets.[2][7] This covalent interaction offers the potential for a more durable and potent inhibition of FGFR signaling compared to reversible inhibitors. Preclinical data suggest that **Gunagratinib** can overcome acquired resistance to first-generation reversible FGFR inhibitors.[11]

Mechanism of Action

Gunagratinib inhibits the activity of FGFR1, 2, 3, and 4 by forming a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[2][7] This irreversible binding prevents the receptor from hydrolyzing ATP, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.

Quantitative Data

The following table summarizes the inhibitory activity of **Gunagratinib** against the FGFR family of kinases.

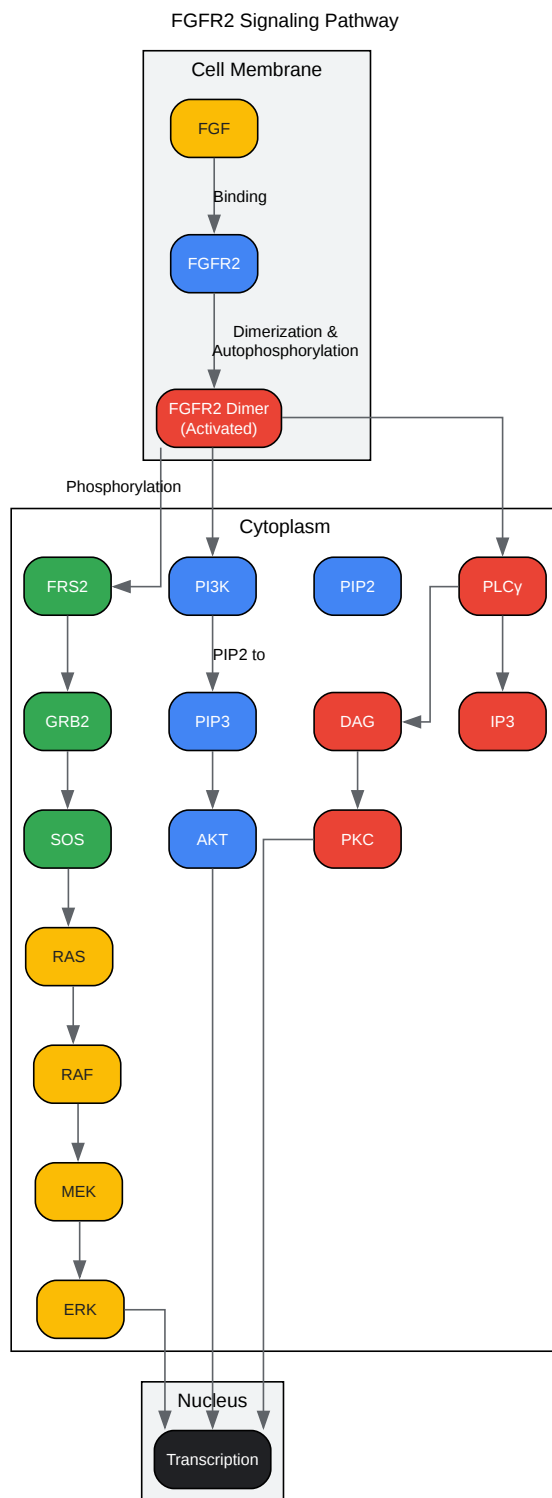
Target	IC50 (nM)
FGFR1	1.4
FGFR2	1.5
FGFR3	2.4
FGFR4	3.5
Data sourced from Selleck Chemicals.[12]	

Proposed Binding Model of Gunagratinib with FGFR2

In the absence of a published co-crystal structure, a putative binding model can be inferred from the known structure of the FGFR2 kinase domain and the chemical structure of **Gunagratinib**. The covalent binding likely occurs with a non-catalytic cysteine residue located in a specific region of the ATP-binding site, a common mechanism for irreversible kinase inhibitors.

FGFR2 Signaling Pathway

The binding of FGF ligands to FGFR2 initiates a cascade of intracellular signaling events. The activated receptor phosphorylates downstream targets, leading to the activation of major signaling pathways including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for cell proliferation and survival.^{[3][9]}



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Caption: Simplified FGFR2 signaling pathway leading to gene transcription.

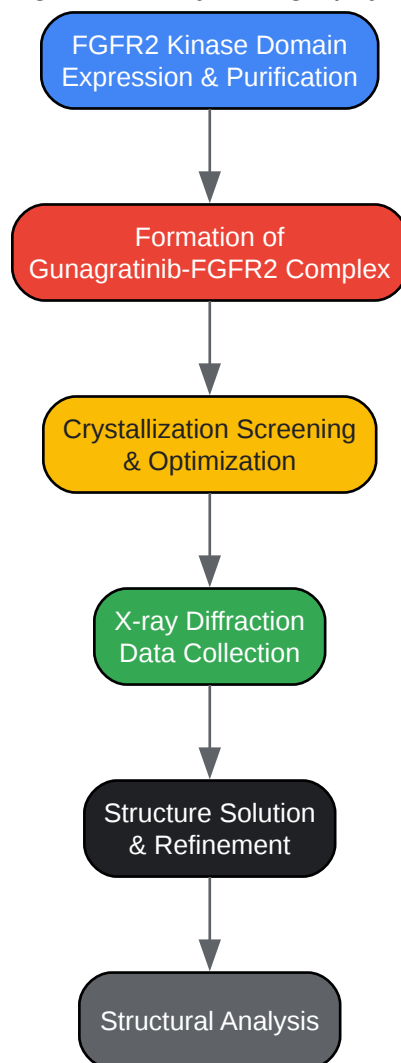
Experimental Protocols for Structural Determination

The determination of the co-crystal structure of **Gunagratinib** bound to the FGFR2 kinase domain would involve several key experimental stages.

Experimental Workflow

The general workflow for protein-ligand co-crystallization and structure determination is outlined below.

Protein-Ligand Co-Crystallography Workflow



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Caption: Workflow for determining the crystal structure of **Gunagratinib**-FGFR2.

Protein Expression and Purification

The intracellular kinase domain of human FGFR2 would be expressed, typically in an E. coli or insect cell expression system. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.

Co-crystallization

Purified FGFR2 kinase domain would be incubated with a molar excess of **Gunagratinib** to ensure complete covalent modification. The complex would then be concentrated and used for crystallization screening. High-throughput screening of various crystallization conditions (e.g., pH, precipitant, temperature) would be performed using techniques like vapor diffusion (hanging or sitting drop) or microbatch methods.[13][14]

X-ray Diffraction and Structure Determination

Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction using a synchrotron or in-house X-ray source.[15][16][17] The resulting diffraction pattern is used to determine the electron density map of the complex. The structure is then built into this map and refined to yield a high-resolution atomic model of **Gunagratinib** bound to the FGFR2 kinase domain.

Conclusion

Gunagratinib is a promising irreversible pan-FGFR inhibitor with significant clinical activity. While the precise three-dimensional structure of the **Gunagratinib**-FGFR2 complex remains to be publicly disclosed, this guide provides a framework for understanding its mechanism of action and the experimental approaches required for its structural elucidation. The determination of this co-crystal structure would provide invaluable insights for the rational design of next-generation FGFR inhibitors with improved potency and selectivity.

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